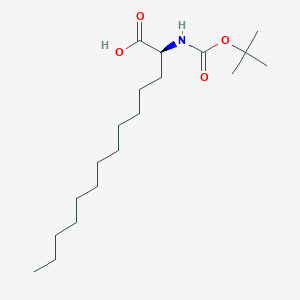

(S)-2-(Boc-amino)tetradecanoic acid

CAS No.: 139893-39-3

Cat. No.: VC11657375

Molecular Formula: C19H37NO4

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139893-39-3 |

|---|---|

| Molecular Formula | C19H37NO4 |

| Molecular Weight | 343.5 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

| Standard InChI | InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22)/t16-/m0/s1 |

| Standard InChI Key | CZZRHFGUPKTZOC-INIZCTEOSA-N |

| Isomeric SMILES | CCCCCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(S)-2-(Boc-amino)tetradecanoic acid is defined by the following properties:

The compound’s stereochemistry at the second carbon (S-configuration) ensures compatibility with enzymatic systems and chiral peptide backbones. The Boc group at the amino moiety provides steric protection during synthetic reactions, while the tetradecanoic acid chain confers lipid solubility .

Spectroscopic and Computational Data

-

InChI Key: CZZRHFGUPKTZOC-INIZCTEOSA-N

-

SMILES: CCCCCCCCCCCCCC@@HNC(=O)OC(C)(C)C

-

3D Conformation: Conformer generation is restricted due to high flexibility, as noted in PubChem’s computational analysis .

Synthesis and Purification Strategies

Boc Protection Methodology

The synthesis typically involves:

-

Amino Group Protection: Reaction of 2-aminotetradecanoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions.

-

Acid Workup: Removal of excess reagents via aqueous extraction, followed by crystallization from hexane/ethyl acetate.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

A patent by Hainan University (EP3929183A1) details its use in lipidated peptide synthesis :

-

Resin Activation: Chlorotrityl chloride (CTC) resin treated with SOCl₂/DCM.

-

Coupling: Fmoc-DOPA(Acetonide)-OH and (S)-2-(Boc-amino)tetradecanoic acid are sequentially coupled using diisopropylethylamine (DIEA) .

-

Deprotection: Boc removal with 2% trifluoroacetic acid (TFA)/DCM, yielding lipid-peptide conjugates .

Key Advantages:

-

Catalyst Optimization: TsOH or camphorsulfonic acid accelerates reaction rates vs. traditional weak acids .

-

Byproduct Management: CaCl₂ absorbs water/methanol, minimizing Fmoc-DOPA-OH contamination .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Stability Profile

-

pH Sensitivity: Stable in acidic conditions (pH 2–6); Boc group hydrolyzes at pH >8.

-

Thermal Degradation: Decomposes at 218°C (DSC data).

Pharmacokinetic Behavior

-

Absorption: Enhanced intestinal permeability due to lipid chain-mediated passive diffusion.

-

Metabolism: Hepatic esterase cleavage releases tetradecanoic acid and Boc-protected amine.

Applications in Biotechnology and Medicine

Lipidated Peptide Design

The compound’s C14 chain mimics natural myristoylation, enabling:

-

Membrane Anchoring: Incorporation into G-protein-coupled receptors (GPCRs) to study signaling.

-

Vaccine Adjuvants: Covalent attachment to antigenic peptides improves dendritic cell uptake.

Prodrug Development

Conjugation with polar drugs (e.g., L-DOPA) enhances blood-brain barrier penetration, as demonstrated in Parkinson’s disease models .

Structural Biology

-

Crystallography: The Boc group aids in resolving peptide-lipid complex structures.

-

NMR Spectroscopy: ¹H and ¹³C assignments correlate with rotamer populations in DMSO-d₆.

Comparative Analysis with Analogues

| Compound | Chain Length | LogP | Applications |

|---|---|---|---|

| (S)-2-(Boc-amino)octanoic acid | C8 | 4.2 | Short-term cell permeability studies |

| (S)-2-(Boc-amino)tetradecanoic acid | C14 | 6.7 | Membrane protein stabilization |

| (S)-2-(Fmoc-amino)tetradecanoic acid | C14 | 6.5 | SPPS with UV-active protection |

The C14 chain optimizes balance between solubility and membrane interaction, outperforming shorter analogues in vivo.

Future Research Directions

Targeted Drug Delivery

-

Nanoparticle Functionalization: Covalent linkage to PEGylated lipids for tumor-specific accumulation.

-

Antimicrobial Peptides: Engineering lipidated defensins with improved bacterial membrane disruption.

Synthetic Methodology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume